molecular formula C14H18N4O3 B2460206 1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946252-99-9

1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2460206
CAS No.: 946252-99-9
M. Wt: 290.323
InChI Key: FVAKKJXJKLHBGE-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Methods

Ahadi et al. (2014) explored a green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This synthesis involves the reaction of 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione with aldehydes and pyridinium ylides, highlighting an environmentally friendly approach that avoids the need for chromatography and recrystallization for purification, obtaining pure products by simple washing with ethanol. This research contributes to the development of sustainable chemistry practices (Ahadi, Kamranifard, Armaghan, Khavasi, & Bazgir, 2014).

Novel Synthesis Pathways

Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidines and their bis-derivatives using a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst. This method demonstrates an innovative approach to synthesizing complex organic molecules under microwave irradiation and solvent-free conditions, showcasing the compound's versatility and potential for creating diverse molecular structures (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Molecular Design and Applications

Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, highlighting their potential in optical, nonlinear optical (NLO), and pH-sensing applications. The study demonstrates how modifications to the pyrimidine moiety can significantly alter the photophysical properties of the derivatives, making them suitable for use as colorimetric pH sensors and in NLO device fabrications (Yan, Meng, Li, Ge, & Lu, 2017).

Computational Studies for Drug Discovery

Mohan et al. (2020) conducted experimental and computational studies on pyrimidine-based bis-uracil derivatives, assessing their potential for drug discovery, optical properties, and NLO applications. The research provides insights into the kinetic and thermal stabilities, intramolecular charge transfer characteristics, and the linear and nonlinear optical properties of these compounds, underscoring their utility in medicinal chemistry and material science (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

Properties

IUPAC Name

1,3-dimethyl-5-(oxolan-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-17-12-11(13(19)18(2)14(17)20)10(5-6-15-12)16-8-9-4-3-7-21-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAKKJXJKLHBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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